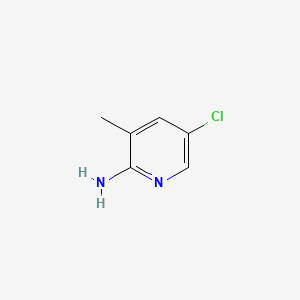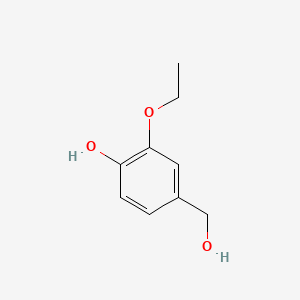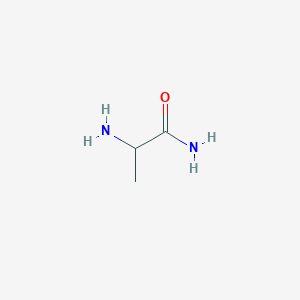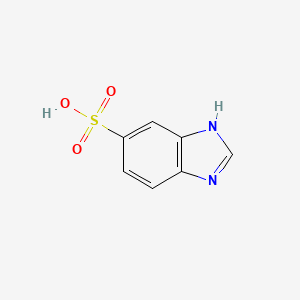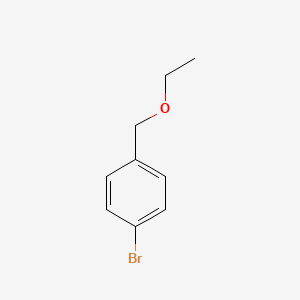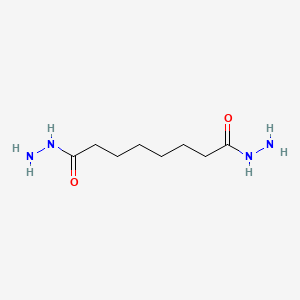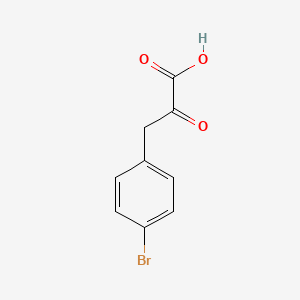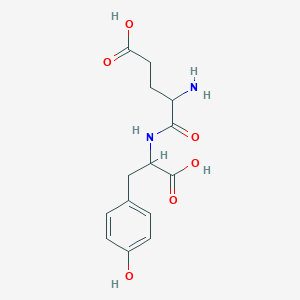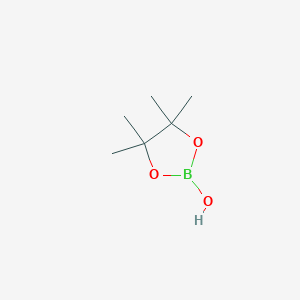
ピナコールボロン酸エステル
概要
説明
Boric acid, also known as hydrogen borate or boracic acid, is a weakly acidic, white, crystalline compound that is widely used in many scientific and industrial applications. It has a molecular weight of 61.83 g/mol and is composed of boron, oxygen, and hydrogen atoms. Boric acid has a wide range of uses, including as a preservative, antifungal, and insecticide. It is also used in the synthesis of pinacol esters, which are organic compounds that have a variety of applications. Pinacol esters are used in the synthesis of pharmaceuticals, dyes, polymers, and other materials.
科学的研究の応用
センシングアプリケーション
ピナコールエステル誘導体を含むボロン酸は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用する能力で知られています。 この特性は、均一なアッセイまたは不均一な検出方法のいずれかであることができるさまざまなセンシングアプリケーションで活用されています .
クロマトグラフィー精製
ピナコールボロン酸エステルの精製のために、クロマトグラフィー法が開発されました。 この方法は、シリカゲルをホウ酸で含浸させることを伴い、薄層クロマトグラフィー(TLC)とフラッシュカラムクロマトグラフィーの両方で効果的であることが証明されており、プロセス中の化合物の損失を軽減します .
有機合成ビルディングブロック
ピナコールボロン酸エステルは、有機合成において非常に貴重なビルディングブロックとして機能します。 それらは、複雑な有機分子の作成において不可欠なステップである、脱ボロン化およびプロト脱ボロン化プロセスを機能化するために使用されます .
創薬とドラッグデリバリー
フェニルボロン酸ピナコールエステルは、新規医薬品および薬物送達デバイスの設計のために検討されてきました。 それらのホウ素キャリアとしての役割は、癌治療の一種である中性子捕捉療法において特に重要です .
作用機序
Target of Action
Boric acid, pinacol ester, also known as boronate ester, is primarily used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . The primary targets of this compound are organic groups that participate in electronically divergent processes with the metal catalyst .
Mode of Action
The mode of action of boric acid, pinacol ester involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by boric acid, pinacol ester are primarily related to carbon-carbon bond formation reactions . These reactions are crucial for the synthesis of a wide range of organic compounds. The compound’s action can influence the efficiency and outcome of these reactions, thereby affecting the downstream synthesis of various organic compounds .
Pharmacokinetics
The pharmacokinetics of boric acid, pinacol ester are influenced by factors such as its stability in water and its susceptibility to hydrolysis . The kinetics of its hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability need to be carefully considered when using this compound for pharmacological purposes .
Result of Action
The result of the action of boric acid, pinacol ester is the formation of new carbon-carbon bonds through the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds. Additionally, it can also be converted into iodides, bromides, chlorides, and thioethers via a deboronative radical chain reaction .
Action Environment
The action, efficacy, and stability of boric acid, pinacol ester can be influenced by various environmental factors. For instance, the pH strongly influences the rate of its hydrolysis, which is considerably accelerated at physiological pH . Moreover, the compound’s stability and reactivity can also be affected by the presence of other substances in the environment . Therefore, the action environment plays a crucial role in determining the compound’s action and efficacy .
Safety and Hazards
将来の方向性
Boronic acid-based linkages, namely boronic acid esters and boroxines, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems, from commercial thermoplastics to low molecular weight thermosetting resins . This opens up new opportunities for the development of novel materials that show a longer lifetime and that can be easily recycled .
生化学分析
Biochemical Properties
Boric acid, pinacol ester plays a significant role in biochemical reactions. It is involved in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process is crucial in the functionalizing deboronation of alkyl boronic esters .
Cellular Effects
Boronic acids and their derivatives have been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities .
Molecular Mechanism
The molecular mechanism of boric acid, pinacol ester involves catalytic protodeboronation of alkyl boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Temporal Effects in Laboratory Settings
Boronic acids and their esters, including boric acid, pinacol ester, are only marginally stable in water
Metabolic Pathways
Boric acid, pinacol ester is involved in the metabolic pathway of protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation .
特性
IUPAC Name |
2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO3/c1-5(2)6(3,4)10-7(8)9-5/h8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPNDIHOQDQVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327249 | |
| Record name | Boric acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25240-59-9 | |
| Record name | 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025240599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boric acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2YVW7NQB5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Boric acid pinacol ester and its derivatives are important reagents in Suzuki coupling reactions [, , ]. These reactions are widely used to create carbon-carbon bonds, particularly in the synthesis of complex organic molecules like pharmaceuticals and materials.
A: Boric acid pinacol ester acts as an organoboron reagent in Suzuki coupling. It reacts with a halide, typically in the presence of a palladium catalyst and a base, to form a new carbon-carbon bond. This reaction is highly versatile and allows for the construction of various biaryl and heterobiaryl systems [, ]. For example, imidazole[1,2-a]pyridine-6-boric acid pinacol ester can be coupled with compounds like halides and TfO-R using this reaction [].
A: Yes, boric acid pinacol esters are generally air-stable, easy to handle, and less toxic compared to some other organoboron reagents. The reactions using these reagents often proceed with high yields and the purification of desired products can be relatively straightforward [].
A: Yes, research indicates potential applications beyond Suzuki coupling. For instance, incorporating boric acid pinacol ester into polymers like polyarylether sulfone introduces boron into the material []. This boron modification suggests potential applications in areas like catalysis and enhancing flame resistance of the polymer [].
A: The provided research articles [, , ] from Semantic Scholar offer details about specific synthesis methods and applications. Additionally, exploring scientific literature databases like SciFinder, Reaxys, and Web of Science using keywords like "boric acid pinacol ester," "Suzuki coupling," and "organoboron reagents" will lead to a wide range of publications covering this topic.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






